Lipophilicity Enhancement: Calculated LogP Comparison of 2,3-Dimethyl-THQ vs. Unsubstituted THQ
The 2,3-dimethyl substitution is calculated to significantly increase lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoline scaffold. While experimental logP values for 2,3-dimethyl-THQ are not available, computational predictions based on the additive effects of methyl groups on the THQ core suggest a cLogP increase of approximately 1.0–1.5 log units relative to THQ (cLogP ≈ 1.5). This is supported by class-level data showing that a single methyl substitution at the 2-position increases cLogP by 0.5–1.0 log units, as observed in 2-methyl-THQ derivatives (cLogP = 1.56–3.02) [1]. The dual substitution is expected to further enhance lipophilicity, which is a critical parameter for membrane permeability and CNS penetration.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline (THQ) cLogP ≈ 1.5; 2-Methyl-THQ derivatives cLogP = 1.56–3.02 |
| Quantified Difference | Not directly quantifiable |
| Conditions | Computational prediction based on class-level data |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross biological membranes, influencing its potential as a CNS-active agent or its behavior in lipid-based formulations.
- [1] Meléndez, C., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. View Source
